molecular formula C7H12O4 B15313154 2-(3-Hydroxytetrahydrofuran-3-yl)propanoic acid

2-(3-Hydroxytetrahydrofuran-3-yl)propanoic acid

Cat. No.: B15313154
M. Wt: 160.17 g/mol
InChI Key: WXOOAFDTMOUREV-UHFFFAOYSA-N
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Description

2-(3-Hydroxytetrahydrofuran-3-yl)propanoic acid is an organic compound with the molecular formula C7H12O4. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The compound features a hydroxyl group (-OH) attached to the third carbon of the tetrahydrofuran ring and a propanoic acid group (-CH2CH2COOH) attached to the second carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxytetrahydrofuran-3-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the ring-opening of tetrahydrofuran derivatives followed by functional group transformations. For instance, starting from 3-hydroxytetrahydrofuran, the compound can be synthesized by introducing a propanoic acid group through esterification and subsequent hydrolysis reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes. These processes typically include the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxytetrahydrofuran-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

2-(3-Hydroxytetrahydrofuran-3-yl)propanoic acid has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxytetrahydrofuran-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran: A parent compound with a similar ring structure but lacking the hydroxyl and propanoic acid groups.

    3-Hydroxytetrahydrofuran: A derivative with only the hydroxyl group attached to the tetrahydrofuran ring.

    Propanoic Acid: A simple carboxylic acid without the tetrahydrofuran ring.

Uniqueness

2-(3-Hydroxytetrahydrofuran-3-yl)propanoic acid is unique due to the presence of both the hydroxyl group and the propanoic acid group on the tetrahydrofuran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

2-(3-hydroxyoxolan-3-yl)propanoic acid

InChI

InChI=1S/C7H12O4/c1-5(6(8)9)7(10)2-3-11-4-7/h5,10H,2-4H2,1H3,(H,8,9)

InChI Key

WXOOAFDTMOUREV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)C1(CCOC1)O

Origin of Product

United States

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